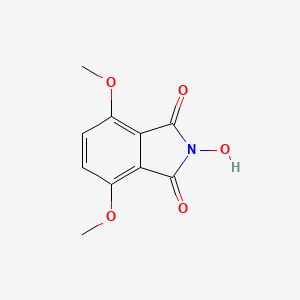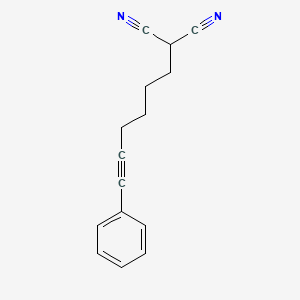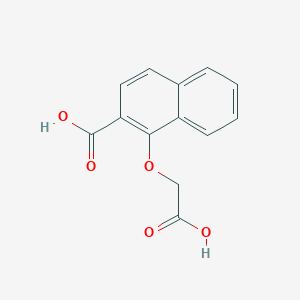![molecular formula C12H4Cl2O2S B12545981 Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- CAS No. 143746-70-7](/img/structure/B12545981.png)
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and materials science. The presence of chlorine atoms at the 6 and 7 positions of the naphtho[2,3-b]thiophene-4,9-dione structure enhances its reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of naphtho[2,3-b]thiophene-4,9-dione using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the selective chlorination at the 6 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphtho[2,3-b]thiophene-4,9-dione derivatives.
Scientific Research Applications
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound exhibits biological activities such as anticancer and antimicrobial properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to cell death through mechanisms like apoptosis or ferroptosis. It may also inhibit specific signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-c]thiophene-4,9-dione: Similar structure but different substitution pattern.
Naphtho[2,3-b]thiophene-4,9-dione: Without chlorine substitution.
Dithienosilole-based compounds: Used in similar applications but with different electronic properties
Uniqueness
Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for various applications. The specific substitution pattern also influences its electronic properties, making it suitable for use in advanced materials and therapeutic agents.
Properties
CAS No. |
143746-70-7 |
|---|---|
Molecular Formula |
C12H4Cl2O2S |
Molecular Weight |
283.1 g/mol |
IUPAC Name |
6,7-dichlorobenzo[f][1]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H4Cl2O2S/c13-8-3-6-7(4-9(8)14)11(16)12-5(10(6)15)1-2-17-12/h1-4H |
InChI Key |
QFZYTAVGUJSAAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


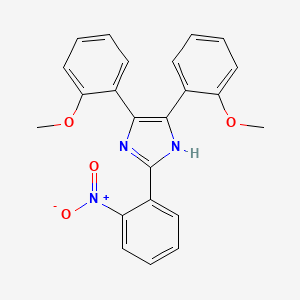
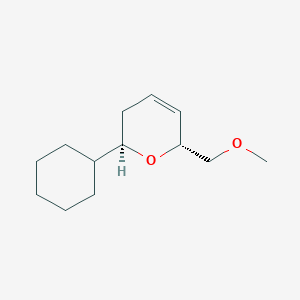
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
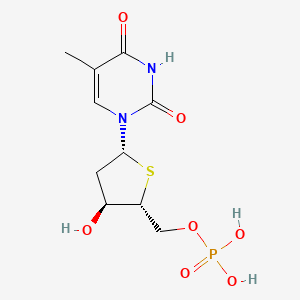
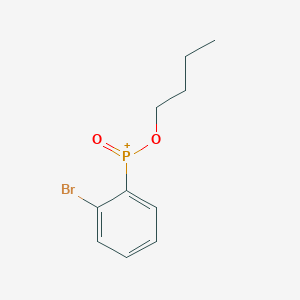
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

silane](/img/structure/B12545942.png)

![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
